molecular formula C22H28N2O3S B2452461 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide CAS No. 951506-18-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

Cat. No. B2452461
M. Wt: 400.54
InChI Key: OIXCCPJMUHQHLS-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Vanparia et al. (2010) synthesized novel derivatives, including sulfonamide compounds, demonstrating significant antimicrobial activities against various bacteria and fungi. These compounds were characterized by spectroscopic techniques and showed a higher efficacy compared to their parent structures (Vanparia et al., 2010).

Diuretic and Antihypertensive Agents

Rahman et al. (2014) explored the pharmacological properties of N-substituted benzene sulfonamide derivatives for their diuretic and antihypertensive activities. The study highlighted the potential of these compounds as therapeutic agents in managing hypertension and associated conditions (Rahman et al., 2014).

Protein Kinase Inhibitors

Hidaka et al. (1984) reported on isoquinolinesulfonamides as potent inhibitors for cyclic nucleotide-dependent protein kinase and protein kinase C. These findings suggest the relevance of sulfonamide compounds in the development of kinase inhibitors for therapeutic applications (Hidaka et al., 1984).

Organic Synthesis Applications

Chaitanya et al. (2013) described the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using sulfonamide as a cyanating reagent. This methodology highlights the application of sulfonamides in facilitating complex organic transformations (Chaitanya et al., 2013).

Antitumor Agents

Alqasoumi et al. (2010) synthesized tetrahydroquinoline derivatives containing sulfonamide moieties, evaluating their in vitro antitumor activity. Several compounds demonstrated potency surpassing standard drugs, indicating the potential of sulfonamide derivatives in cancer therapy (Alqasoumi et al., 2010).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-3-5-15-24-21-13-10-19(16-18(21)9-14-22(24)25)23-28(26,27)20-11-7-17(6-4-2)8-12-20/h7-8,10-13,16,23H,3-6,9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXCCPJMUHQHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide

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